Cas no 50528-52-4 (1,3-dibromo-2-isocyanatobenzene)
1,3-dibromo-2-isocyanatobenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1,3-dibromo-2-isocyanato-
- 1,3-dibromo-2-isocyanatobenzene
- 2,6-dibromophenyl isocyanate
- DTXSID00603893
- EN300-293159
- SCHEMBL10841494
- 50528-52-4
- CIYFOGQTBIVHFW-UHFFFAOYSA-N
-
- MDL: MFCD33530670
- Inchi: 1S/C7H3Br2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H
- InChI Key: CIYFOGQTBIVHFW-UHFFFAOYSA-N
- SMILES: BrC1C=CC=C(C=1N=C=O)Br
Computed Properties
- Exact Mass: 274.85809
- Monoisotopic Mass: 274.85814g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 29.4Ų
Experimental Properties
- PSA: 29.43
1,3-dibromo-2-isocyanatobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-293159-1g |
1,3-dibromo-2-isocyanatobenzene |
50528-52-4 | 1g |
$770.0 | 2023-09-06 | ||
| Enamine | EN300-293159-5g |
1,3-dibromo-2-isocyanatobenzene |
50528-52-4 | 5g |
$2235.0 | 2023-09-06 | ||
| Enamine | EN300-293159-10g |
1,3-dibromo-2-isocyanatobenzene |
50528-52-4 | 10g |
$3315.0 | 2023-09-06 | ||
| Enamine | EN300-293159-0.05g |
1,3-dibromo-2-isocyanatobenzene |
50528-52-4 | 0.05g |
$647.0 | 2023-09-06 | ||
| Enamine | EN300-293159-0.1g |
1,3-dibromo-2-isocyanatobenzene |
50528-52-4 | 0.1g |
$678.0 | 2023-09-06 | ||
| Enamine | EN300-293159-0.25g |
1,3-dibromo-2-isocyanatobenzene |
50528-52-4 | 0.25g |
$708.0 | 2023-09-06 | ||
| Enamine | EN300-293159-0.5g |
1,3-dibromo-2-isocyanatobenzene |
50528-52-4 | 0.5g |
$739.0 | 2023-09-06 | ||
| Enamine | EN300-293159-1.0g |
1,3-dibromo-2-isocyanatobenzene |
50528-52-4 | 1g |
$943.0 | 2023-06-04 | ||
| Enamine | EN300-293159-2.5g |
1,3-dibromo-2-isocyanatobenzene |
50528-52-4 | 2.5g |
$1509.0 | 2023-09-06 | ||
| Enamine | EN300-293159-5.0g |
1,3-dibromo-2-isocyanatobenzene |
50528-52-4 | 5g |
$2732.0 | 2023-06-04 |
1,3-dibromo-2-isocyanatobenzene Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 1,3-dibromo-2-isocyanatobenzene
1,3-Dibromo-2-Isocyanatobenzene: A Comprehensive Overview
1,3-Dibromo-2-isocyanatobenzene (CAS No. 50528-52-4) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its bromine atoms at positions 1 and 3 on the benzene ring and an isocyanato group at position 2, exhibits unique chemical properties that make it valuable for both academic research and industrial applications.
The synthesis of 1,3-dibromo-2-isocyanatobenzene involves a series of carefully controlled reactions. Recent studies have focused on optimizing the synthesis process to enhance yield and purity. For instance, researchers have explored the use of alternative catalysts and reaction conditions to improve the efficiency of bromination and isocyanate group introduction. These advancements not only contribute to cost-effective production but also pave the way for large-scale industrial applications.
One of the most notable applications of 1,3-dibromo-2-isocyanatobenzene is in the field of polymer science. The compound serves as a key intermediate in the synthesis of high-performance polymers, including polyurethanes and thermosetting resins. Its ability to undergo nucleophilic substitution reactions makes it an ideal building block for constructing complex polymer networks with tailored mechanical and thermal properties.
In addition to polymer synthesis, 1,3-dibromo-2-isocyanatobenzene has found significant use in drug discovery and development. The compound's unique reactivity allows it to participate in various bioconjugation reactions, enabling the creation of novel therapeutic agents. Recent research has highlighted its potential as a linker molecule in antibody-drug conjugates (ADCs), where it facilitates the precise attachment of cytotoxic drugs to targeting antibodies.
The chemical stability of 1,3-dibromo-2-isocyanatobenzene under various conditions has been extensively studied. Researchers have reported that the compound exhibits excellent thermal stability up to 150°C, making it suitable for high-temperature industrial processes. Furthermore, its resistance to hydrolysis under neutral conditions ensures its long-term stability in aqueous environments.
From an environmental perspective, understanding the degradation pathways of 1,3-dibromo-2-isocyanatobenzene is crucial for assessing its ecological impact. Recent studies have revealed that the compound undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its transformation into less harmful byproducts. These findings are essential for developing sustainable practices in chemical manufacturing.
In conclusion, 1,3-dibromo-2-isocyanatobenzene (CAS No. 50528-52-4) stands as a pivotal compound in modern chemistry due to its diverse applications and unique chemical properties. Ongoing research continues to unlock new potential uses while addressing challenges related to synthesis optimization and environmental impact. As advancements in materials science and drug development proceed, this compound is poised to remain a cornerstone in both academic and industrial settings.
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